molecular formula C23H23NO3S2 B2531794 Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 919840-28-1

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2531794
CAS RN: 919840-28-1
M. Wt: 425.56
InChI Key: CXOSCXDMLYETEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate is a compound that appears to be related to various synthesized thiophene derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of similar thiophene-based compounds have been studied, which can give insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of thiophene derivatives often involves cyclization reactions and the use of reagents that can introduce various functional groups into the thiophene ring. For instance, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, which could be analogous to the synthesis of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate by introducing an isopropylthio group at the appropriate position on the benzamide moiety .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized by spectroscopic methods such as IR, NMR, and MS. For example, the structure of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was elucidated using IR-spectroscopy and supported by quantum chemical calculations . Similar techniques could be used to determine the molecular structure of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate, ensuring the correct placement of substituents and the overall geometry of the molecule.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including photochemical reactions, as seen in the study of ethyl 2-arylthiazole-5-carboxylates, which undergo photoarylation and photoisomerization . The reactivity of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate could be explored in similar photochemical processes, potentially leading to new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and photophysical properties, are crucial for their potential applications. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate, for example, were studied for their fluorescence and singlet oxygen activation, indicating their potential use as sensitizers in photo-oxidation reactions . The properties of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate could be similarly investigated to determine its suitability for applications in materials science or as a pharmaceutical intermediate.

Scientific Research Applications

Photochemical Reactions and Photophysical Properties

  • Ethyl 2-chlorothiazole-5-carboxylate, a compound structurally related to Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate, demonstrated unique behaviors in photochemical reactions and exhibited specific photophysical properties. These properties are mainly due to π→π* transitions from the HOMO to the LUMO+1 orbital. Such compounds have shown potential as singlet-oxygen sensitizers in photo-oxidation processes (Amati et al., 2010).

Synthetic Utility in Pharmacology

  • The synthesis of Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate related compounds, like ethyl 2-amino-5-ethylthiophene-3- carboxylate, has been explored for creating various derivatives with potential biological activities. Preliminary bioassays indicated inhibitory activities against certain plants at specific dosages, suggesting its utility in agricultural or pharmacological research (Wang et al., 2010).

Antimicrobial Properties

  • Compounds structurally related to Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate have been synthesized and evaluated for antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

ethyl 5-phenyl-3-[(4-propan-2-ylsulfanylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c1-4-27-23(26)21-19(14-20(29-21)16-8-6-5-7-9-16)24-22(25)17-10-12-18(13-11-17)28-15(2)3/h5-15H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOSCXDMLYETEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(isopropylthio)benzamido)-5-phenylthiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.